Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate
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Overview
Description
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is an organic compound with the molecular formula C14H15ClO4 It is known for its unique structure, which includes a chlorophenyl group and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion using sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 4-chlorobenzyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for the formation of enolate ions.
Alkyl Halides: Such as 4-chlorobenzyl bromide, used in alkylation reactions.
Aqueous Hydrochloric Acid: Used for hydrolysis of ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Scientific Research Applications
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Catalysis: Used in catalytic reactions to facilitate the formation of specific products.
Mechanism of Action
The mechanism of action of Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate involves its ability to form enolate ions, which are highly reactive nucleophiles. These enolate ions can participate in various reactions, such as alkylation and substitution, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A commonly used malonic ester in organic synthesis.
Diethyl 2-(4-chlorophenyl)methylidenepropanedioate: A structurally similar compound with a different substitution pattern.
Uniqueness
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is unique due to its specific substitution pattern and the presence of the oxane ring
Biological Activity
Diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and applications based on diverse research findings.
Molecular Structure : The compound has the molecular formula C14H15ClO4 and features a unique structure that includes a chlorophenyl group and an oxane ring. It is synthesized primarily through the malonic ester synthesis method, involving the alkylation of enolate ions derived from diethyl malonate.
Synthesis Overview :
- Starting Material : Diethyl malonate.
- Reagents : Sodium ethoxide, 4-chlorobenzyl bromide.
- Process : The reaction involves forming an enolate ion from diethyl malonate, which then reacts with an alkyl halide to yield the desired product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of chlorophenyl compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests that the chlorophenyl moiety may contribute to enhanced antimicrobial effects.
Cytotoxicity and Anticancer Activity
Research indicates that compounds with similar structural characteristics exhibit cytotoxic effects on cancer cell lines. For example, studies on structurally related compounds demonstrated their ability to inhibit cell proliferation in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines . The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways.
The biological activity of this compound is hypothesized to involve:
- Formation of Reactive Intermediates : The compound can form enolate ions, which are highly reactive and can participate in various nucleophilic substitution reactions.
- Target Interaction : The specific molecular targets and pathways remain to be fully elucidated but may involve interactions with enzymes or receptors relevant to microbial growth or cancer cell proliferation.
Case Studies
- Antimicrobial Screening :
- Cytotoxic Evaluation :
Comparative Analysis
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C14H15ClO4 | Antimicrobial, Cytotoxic |
Diethyl Malonate | C7H12O4 | Intermediate in organic synthesis |
Diethyl 2-(4-chlorophenyl)methylidenepropanedioate | C16H17ClO4 | Anticancer activity reported |
Properties
Molecular Formula |
C19H23ClO6 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
diethyl 2-[3-(4-chlorophenyl)oxane-3-carbonyl]propanedioate |
InChI |
InChI=1S/C19H23ClO6/c1-3-25-17(22)15(18(23)26-4-2)16(21)19(10-5-11-24-12-19)13-6-8-14(20)9-7-13/h6-9,15H,3-5,10-12H2,1-2H3 |
InChI Key |
HLSNQCHTMBZIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1(CCCOC1)C2=CC=C(C=C2)Cl)C(=O)OCC |
Origin of Product |
United States |
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